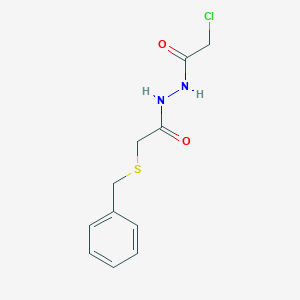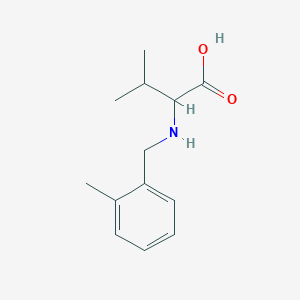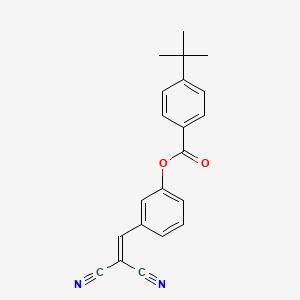
2-(benzylsulfanyl)-N'-(chloroacetyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide is an organic compound that features a benzylsulfanyl group, a chloroacetyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide typically involves the reaction of benzyl mercaptan with chloroacetyl chloride to form benzylsulfanyl chloroacetyl intermediate. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biochemical pathways.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide exerts its effects involves interactions with specific molecular targets. For instance, the chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. The benzylsulfanyl group may interact with thiol groups in proteins, affecting their function. These interactions can disrupt cellular processes and lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloroacetyl chloride: Shares the chloroacetyl group but lacks the benzylsulfanyl and acetohydrazide moieties.
4′-(2-Chloroacetyl)acetanilide: Contains a chloroacetyl group but differs in the rest of the structure.
Uniqueness
2-(benzylsulfanyl)-N’-(2-chloroacetyl)acetohydrazide is unique due to the presence of both benzylsulfanyl and acetohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13ClN2O2S |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
2-benzylsulfanyl-N'-(2-chloroacetyl)acetohydrazide |
InChI |
InChI=1S/C11H13ClN2O2S/c12-6-10(15)13-14-11(16)8-17-7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16) |
InChI Key |
SAHLQVCHSCAJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B12494472.png)

![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B12494492.png)
![3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12494494.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B12494498.png)
![N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494503.png)
![3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12494512.png)
![2-{5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12494516.png)
![5-{[(5-methyl-2-thienyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12494525.png)
![N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12494532.png)
![2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12494538.png)



